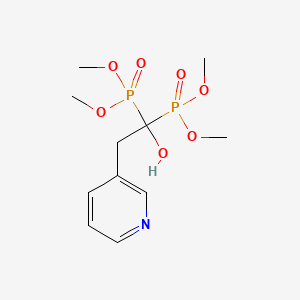

Tetramethyl Risedronate

描述

Tetramethyl Risedronate is a chemical compound with the molecular formula C11H19NO7P2 and a molecular weight of 339.22 g/mol . It is a derivative of risedronate, a bisphosphonate used primarily in the treatment of osteoporosis and other bone diseases.

作用机制

Target of Action

Tetramethyl Risedronate, also known as Risedronic acid, primarily targets osteoclasts , which are cells responsible for bone resorption . The role of osteoclasts is to break down bone tissue, and this process is essential for the maintenance, repair, and remodelling of bones.

Mode of Action

This compound interacts with its targets, the osteoclasts, by binding to bone hydroxyapatite . This binding occurs during the process of bone resorption, which causes local acidification. The acidification releases this compound, which is then taken into osteoclasts by fluid-phase endocytosis . This interaction inhibits the activity of the osteoclasts, thereby preventing the resorption of bone .

Biochemical Pathways

This compound affects the non-mevalonate pathway of isoprenoid biosynthesis . This pathway is essential in many eubacteria, in apicomplexan protozoa, and in the plastids of plants . The inhibition of this pathway by this compound disrupts the production of isoprenoid lipids, which are crucial components of cellular membranes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the kinetics of this compound is best described by a two-compartment model with lag time, first-order absorption, and elimination . The extent of peripheral distribution, particularly to bones, is remarkably high . This compound exhibits very low plasma levels and high residence time in the body . It is excreted in urine (up to 85%) and feces (as unabsorbed drug) .

Result of Action

The primary result of this compound’s action is the prevention of bone resorption, leading to an increase in bone mineral density . This makes the bones stronger and helps prevent osteoporosis and treat Paget’s disease of bone . In a very small number of people, taking this compound for more than 2 years can increase their chances of getting a rare type of bone damage in their inner ear and certain types of breaks to their thigh bones .

生化分析

Biochemical Properties

Tetramethyl Risedronate interacts with various enzymes, proteins, and other biomolecules. It is known to bind to bone hydroxyapatite , which is a key interaction in its biochemical role. This interaction is crucial for its function in preventing bone resorption .

Cellular Effects

This compound has several effects on cells and cellular processes. It is known to cause some unwanted effects, such as abdominal or stomach pain and skin rash . These side effects are not common and may not occur in all individuals .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to bone hydroxyapatite . This binding leads to the prevention of bone resorption . The process involves the release of this compound due to local acidification caused by bone resorption . The released this compound is then taken into osteoclasts by fluid-phase endocytosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, a study found that the kinetics of risedronate, following oral administration, was best described by a two-compartment model with lag time, first-order absorption, and elimination . The extent of peripheral distribution, i.e., bones, was found to be remarkably high .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study on a knee osteoarthritis rabbit model found that long-term risedronate treatment did not seem to have the capacity to reduce the osteoarthritic hypertrophic cartilage response and failed to diminish the superficial cartilage damage or prevent the trabecular bone loss .

Metabolic Pathways

It is known that risedronate, a related compound, is involved in the regulation of bone metabolism .

Transport and Distribution

It is known that risedronate exhibits very low plasma levels and high residence time in the body .

Subcellular Localization

It is known that risedronate binds to bone hydroxyapatite , suggesting that it may be localized in the bone tissue.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl Risedronate involves the reaction of risedronic acid with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is subjected to purification steps, including crystallization and filtration, to obtain the final product in its pure form .

化学反应分析

Types of Reactions: Tetramethyl Risedronate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted risedronate derivatives.

科学研究应用

Tetramethyl Risedronate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying bisphosphonate chemistry.

Biology: Investigated for its effects on bone metabolism and its potential as a bone-targeting agent.

Medicine: Explored for its potential in drug delivery systems, particularly for targeting bone tissues.

Industry: Utilized in the development of advanced materials and coatings for biomedical applications

相似化合物的比较

Risedronate: The parent compound, used clinically for osteoporosis treatment.

Alendronate: Another bisphosphonate with similar bone-targeting properties.

Ibandronate: Known for its potent anti-resorptive effects.

Uniqueness: Tetramethyl Risedronate is unique due to its enhanced methylation, which may improve its bioavailability and bone-targeting capabilities compared to its parent compound, risedronate. The additional methyl groups can potentially increase its solubility and stability, making it a valuable compound for advanced research applications .

生物活性

Tetramethyl Risedronate is a synthetic analog of risedronate, classified as a nitrogen-containing bisphosphonate (N-BP). This compound has garnered attention for its potential applications in the treatment of bone-related disorders, particularly osteoporosis. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in clinical studies, and its safety profile.

This compound, like other bisphosphonates, functions primarily by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite in bone, leading to the internalization of the drug by osteoclasts during bone remodeling. The primary mechanism involves the inhibition of farnesyl pyrophosphate synthase (FPPS), which is crucial in the mevalonate pathway responsible for protein prenylation. This inhibition disrupts the cytoskeletal organization of osteoclasts, resulting in reduced bone resorption activity and promoting an overall increase in bone density .

Safety Profile

The safety profile of this compound is expected to be similar to that of risedronate based on its pharmacological class. Common adverse effects associated with bisphosphonates include gastrointestinal discomfort and acute phase reactions (e.g., flu-like symptoms). However, studies indicate that serious adverse events are relatively rare:

- Adverse Events : In an analysis of multiple studies, risedronate showed no significant difference in withdrawal rates due to adverse events compared to placebo (RR 0.98; 95% CI 0.90 to 1.07) .

- Long-term Safety : Concerns regarding rare but serious complications such as osteonecrosis of the jaw and atypical femoral fractures have been documented but remain infrequent .

Case Studies

- Postmenopausal Osteoporosis : A study involving 1,226 postmenopausal women with prevalent vertebral fractures found that risedronate significantly reduced new vertebral fractures by 49% over three years (P<0.001) and improved BMD within six months .

- Cancer-Related Bone Pain : Another study highlighted that N-BPs like risedronate effectively alleviate skeletal-related events and associated pain in cancer patients with bone metastases .

Data Tables

属性

IUPAC Name |

1,1-bis(dimethoxyphosphoryl)-2-pyridin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO7P2/c1-16-20(14,17-2)11(13,21(15,18-3)19-4)8-10-6-5-7-12-9-10/h5-7,9,13H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCRKMZJULTTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(CC1=CN=CC=C1)(O)P(=O)(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652680 | |

| Record name | Tetramethyl [1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919355-29-6 | |

| Record name | Tetramethyl [1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。